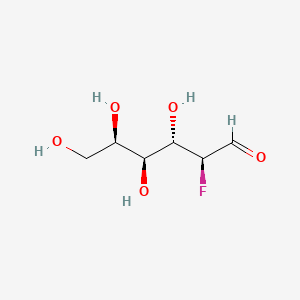

2-Deoxy-2-fluorotalose

Description

Structure

3D Structure

Properties

CAS No. |

98808-82-3 |

|---|---|

Molecular Formula |

C6H11FO5 |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6+/m1/s1 |

InChI Key |

AOYNUTHNTBLRMT-KAZBKCHUSA-N |

SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@@H](C=O)F)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O |

Synonyms |

2-deoxy-2-(18F)fluoro-D-talose 2-deoxy-2-fluorotalose |

Origin of Product |

United States |

Academic Context of Fluorinated Carbohydrates As Biochemical Probes and Tools

The introduction of fluorine into carbohydrates represents a subtle yet profound structural modification that has significant implications for their biological activity. nih.govnih.govnih.gov Fluorine's high electronegativity and small van der Waals radius, which is comparable to that of a hydrogen atom, allow fluorinated sugars to act as close mimics of their natural counterparts. This "isosteric" replacement of a hydroxyl group with fluorine can, however, dramatically alter the electronic properties of the sugar, influencing its reactivity and interactions with proteins. nih.govnih.gov

This unique combination of properties makes fluorinated carbohydrates invaluable as biochemical probes. nih.govnih.govnih.gov They are frequently employed to study the mechanisms of glycosidases and glycosyltransferases, enzymes that are central to the synthesis and modification of glycans. The stability of the C-F bond compared to the C-O bond can lead to the trapping of enzyme-substrate intermediates, allowing for detailed mechanistic investigation. nih.gov Furthermore, the incorporation of the stable isotope ¹⁹F provides a sensitive NMR handle for monitoring binding events and conformational changes in solution. frontiersin.org

The utility of fluorinated sugars extends to in vivo applications, most notably in Positron Emission Tomography (PET) imaging. The positron-emitting isotope ¹⁸F can be incorporated into sugar molecules, creating radiotracers that allow for the non-invasive visualization of metabolic processes. The most prominent example is 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), a glucose analog widely used in clinical oncology to detect tumors with high glucose uptake. The success of FDG has spurred the development of other ¹⁸F-labeled carbohydrates, each designed to probe specific metabolic pathways.

Overview of 2 Deoxy 2 Fluorotalose As a Subject of Chemical and Biochemical Inquiry

2-Deoxy-2-fluorotalose (FDT) is a fluorinated analog of the hexose (B10828440) D-talose. As an epimer of the more extensively studied 2-deoxy-2-fluoro-D-glucose (FDG) at the C-2 position, FDT has been a subject of investigation to understand how this stereochemical change influences its biological fate and utility as a biochemical probe.

The synthesis of both the radioactive ([¹⁸F]FDT) and non-radioactive forms of FDT has been achieved through multi-step chemical and chemoenzymatic routes. An efficient chemoenzymatic synthesis of non-radioactive FDT starts from a protected 2-deoxy-2-fluoro-D-mannose derivative, which undergoes a C-4 inversion of stereochemistry to yield the desired talo-configuration. nih.gov The synthesis of the radiolabeled form, [¹⁸F]FDT, for PET imaging has been accomplished via nucleophilic fluorination using [¹⁸F]fluoride. nih.gov

Biochemical investigations have revealed that FDT is a substrate for galactokinase, an enzyme involved in the galactose metabolic pathway. frontiersin.org In vivo and in vitro studies using ¹⁹F-NMR spectroscopy have shown that FDT is phosphorylated to 2-deoxy-2-fluoro-α-D-talose-1-phosphate (FDT-1-P), which then accumulates in tissues. frontiersin.org This metabolic trapping occurs because FDT-1-P is a poor substrate for the subsequent enzyme in the pathway, galactose-1-phosphate uridyltransferase. frontiersin.org This property makes [¹⁸F]FDT a potential candidate for measuring galactokinase activity in vivo using PET. frontiersin.org

Biodistribution studies in mice bearing fibrosarcoma have shown that intravenously administered [¹⁸F]FDT accumulates primarily in the liver, with lower uptake in the kidneys, small intestine, and the tumor. nih.gov The high liver uptake was significantly inhibited by the co-administration of D-galactose, further supporting the involvement of the galactose metabolic pathway. nih.gov

Metabolic Fate of this compound (FDT)

| Process | Enzyme | Product | Outcome |

|---|---|---|---|

| Phosphorylation | Galactokinase | 2-deoxy-2-fluoro-α-D-talose-1-phosphate (FDT-1-P) | Efficient conversion |

| Uridylation | Galactose-1-phosphate uridyltransferase | UDP-2-deoxy-2-fluorotalose | Poor conversion, leading to FDT-1-P accumulation |

Data derived from metabolic studies of FDT. frontiersin.org

Biodistribution of [¹⁸F]FDT in Mice with Fibrosarcoma (30 min post-injection)

| Organ | % Injected Dose per Gram (%ID/g) |

|---|---|

| Liver | 34.9 |

| Kidney | 15.9 |

| Small Intestine | 12.9 |

| Fibrosarcoma | 5.7 |

Data from biodistribution studies of [¹⁸F]FDT. nih.gov

Substrate Activity for GalK/GalPUT Enzyme System

| Substrate | Relative Conversion to UDP-sugar |

|---|---|

| D-Galactose | High |

| 2-Deoxy-2-fluoro-D-talose | Comparable to D-Galactose |

| D-Talose | Low |

Comparative substrate efficiency for the coupled Galactokinase/Galactose-1-Phosphate Uridyltransferase reaction. nih.gov

Historical Trajectory and Evolution of Research on Deoxyfluorosugars for Mechanistic Elucidation

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a cornerstone in the synthesis of fluorinated sugars, involving the introduction of a fluoride (B91410) ion as a nucleophile to displace a leaving group. numberanalytics.com This approach's success hinges on the careful selection of substrates, leaving groups, and fluoride sources to control the reaction's efficiency and stereochemical outcome. numberanalytics.com The reaction typically follows an Sₙ1 or Sₙ2 pathway, with the latter being particularly useful for achieving a specific, inverted stereochemistry at the reaction center. numberanalytics.com

Displacement Reactions on Activated Precursors and Stereochemical Control

The synthesis of this compound via nucleophilic substitution requires a precursor with an excellent leaving group at the C-2 position. This leaving group must be highly reactive to facilitate displacement by the relatively weak nucleophilicity of the fluoride ion. Trifluoromethanesulfonyl (triflate) groups are commonly employed for this purpose due to their exceptional ability to depart.

A key principle in this synthesis is the control of stereochemistry, which is typically achieved through an Sₙ2 reaction mechanism. This mechanism results in the inversion of configuration at the carbon center being attacked. Therefore, to obtain the talo configuration at C-2, the synthesis often starts with a precursor that has the opposite stereochemistry at that position, such as a galactose or mannose derivative. For instance, the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose with tetraalkylammonium fluorides can yield 2-deoxy-2-fluoro-D-glucose, demonstrating the inversion of stereochemistry at C-2. rsc.org

In a specific synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT), researchers started with benzyl (B1604629) 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-α-D-galactofuranoside as the precursor. nih.gov The triflate group at C-2 of the galactose precursor was displaced by [¹⁸F]fluoride ion. nih.gov This nucleophilic attack proceeds with inversion of configuration, leading to the desired talo stereochemistry in the final product. nih.gov The use of reagents like Et₃N·3HF has also been shown to control the stereochemistry of nucleophilic fluorination in other complex fluorosugar syntheses. researchgate.netresearchgate.net

| Precursor | Fluorinating Agent | Key Transformation | Product |

|---|---|---|---|

| Benzyl 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-α-D-galactofuranoside | Potassium [¹⁸F]fluoride (K¹⁸F) with Kryptofix 2.2.2 | Sₙ2 displacement of the triflate group at C-2 with inversion of stereochemistry, followed by deprotection. | 2-Deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT) |

Chemo-Enzymatic Approaches to Enantioselective and Diastereoselective Synthesis

Chemo-enzymatic synthesis combines the strengths of chemical and enzymatic reactions to create complex molecules with high selectivity. beilstein-journals.orgfrontiersin.org This strategy is particularly valuable for producing chiral compounds like fluorinated sugars. Enzymes, such as purine (B94841) nucleoside phosphorylases (PNPs), can be used for the stereoselective synthesis of nucleoside analogues. mdpi.com

An effective chemo-enzymatic strategy has been developed for the synthesis of 2-deoxy-2-fluoro-sugar nucleotide analogues. nih.gov This method involves an initial chemical step, such as an electrophilic fluorination of a glycal, followed by an enzymatic transformation. nih.gov These fluorinated sugar nucleotides serve as valuable mechanistic probes for glycosyltransferases. nih.gov While this approach produces analogues rather than the free sugar, it highlights the power of combining chemical fluorination with the high stereoselectivity of enzymatic catalysis to access complex fluorinated biomolecules. nih.gov The enzymes in these pathways can precisely control the formation of specific stereoisomers, a task that can be challenging using purely chemical methods. beilstein-journals.org

Electrophilic Fluorination Routes

Electrophilic fluorination offers an alternative pathway to organofluorine compounds, utilizing a reagent that delivers an electrophilic fluorine source ("F⁺") to a nucleophilic substrate, such as an alkene or an enolate. alfa-chemistry.comwikipedia.org This approach is fundamentally different from nucleophilic fluorination, which uses a fluoride anion (F⁻). alfa-chemistry.com Reagents for electrophilic fluorination are typically N-F compounds, where the nitrogen atom is attached to electron-withdrawing groups, making the fluorine atom electron-deficient and reactive towards nucleophiles. wikipedia.org

Addition to Glycals and Unsaturated Carbohydrate Derivatives

Glycals, which are cyclic enol ethers derived from sugars, are excellent substrates for electrophilic fluorination. The double bond in the glycal is electron-rich and readily attacked by electrophilic fluorine reagents. This reaction provides a direct route to 2-deoxy-2-fluoro sugars. msu.edu

The addition of the electrophilic fluorine reagent across the glycal's double bond can be followed by the introduction of a nucleophile (from the solvent or an additive) at the anomeric carbon. A notable feature of this reaction is that the addition of fluorine and the nucleophile across the double bond often occurs in a syn-fashion. msu.edu The stereochemical outcome at C-2 depends on the specific glycal and the reaction conditions. For example, the reaction of D-glucal with elemental fluorine ([¹⁸F]F₂) or acetyl hypofluorite (B1221730) leads to a mixture of 2-fluoro-2-deoxy-D-glucose (2-FDG) and 2-fluoro-2-deoxy-D-mannose (2-FDM). nih.gov This demonstrates that the attack can occur from either face of the double bond, leading to diastereomeric products. By analogy, the use of a D-galactal precursor would be a potential route to this compound.

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF₄) | Cationic, highly selective, stable, and commercially available. |

| N-Fluorobenzenesulfonimide | NFSI | Neutral, effective, and commonly used N-F reagent. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral N-F reagent. |

| Acetyl Hypofluorite | CH₃COOF | Highly reactive O-F reagent, often generated in situ. |

Radical Fluorination Techniques in Deoxyfluorosugar Synthesis

Radical fluorination is an emerging area in organofluorine chemistry that involves the introduction of fluorine into a molecule via a radical-mediated process. numberanalytics.com These reactions are typically initiated by light (photochemical) or an electric current (electrochemical), which generates a highly reactive fluorine radical. numberanalytics.com This radical can then react with a substrate in a chain reaction mechanism to form the fluorinated product. numberanalytics.comnumberanalytics.com

This method is particularly useful for synthesizing complex molecules that may be difficult to access through traditional ionic (nucleophilic or electrophilic) pathways. numberanalytics.com While radical fluorination has been applied to a wide range of organic substrates, its application to the synthesis of deoxyfluorosugars is a more recent development. The principles of radical fluorination, involving initiation, propagation, and termination steps, offer a conceptually new way to forge carbon-fluorine bonds in carbohydrate chemistry. numberanalytics.com This technique holds promise for creating novel fluorinated sugar analogues, although specific, high-yield applications for the direct synthesis of this compound are not yet widely established in the literature. numberanalytics.comresearchgate.net

Strategies for Isotopic Labeling of this compound for Research Applications

The synthesis of isotopically labeled compounds is crucial for their use in research, particularly in medical imaging techniques like Positron Emission Tomography (PET). nih.gov For fluorine-containing compounds, the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is of paramount importance due to its convenient half-life (approx. 110 minutes) and low positron energy. nih.gov

The most effective and widely adopted method for producing ¹⁸F-labeled sugars, including 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT), is through nucleophilic substitution. nih.govnih.gov This strategy has largely replaced older electrophilic methods that used [¹⁸F]F₂ gas, as the nucleophilic route provides higher radiochemical yields and specific activity. nih.gov

The synthesis of [¹⁸F]FDT was successfully achieved via nucleophilic radiofluorination of a protected precursor. nih.gov The process involved using aminopolyether-supported potassium [¹⁸F]fluoride (K¹⁸F/Kryptofix 2.2.2) in acetonitrile (B52724) to displace a triflate leaving group from a galactose-derived precursor. nih.gov The subsequent removal of the benzyl protecting groups yielded [¹⁸F]FDT with a radiochemical purity greater than 98%. nih.gov This method exemplifies the modern approach to radiosynthesis, where a pre-synthesized, activated precursor is reacted with cyclotron-produced [¹⁸F]fluoride in the final step of the synthesis. nih.govscripps.edu

| Parameter | Details |

|---|---|

| Isotope | Fluorine-18 (¹⁸F) |

| Precursor | Benzyl 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-α-D-galactofuranoside |

| Fluoride Source | Potassium [¹⁸F]fluoride (K¹⁸F) complexed with Kryptofix 2.2.2 |

| Reaction Type | Nucleophilic displacement (Sₙ2) |

| Deprotection | Boron tribromide in CH₂Cl₂ |

| Average Radiochemical Yield | 29% |

| Radiochemical Purity | >98% |

Fluorine-18 Labeling for Tracer Development Principles

The incorporation of the positron-emitting radionuclide fluorine-18 ([¹⁸F]) into this compound is paramount for its use as a tracer in Positron Emission Tomography (PET). frontiersin.org PET is a highly sensitive, non-invasive imaging technique that allows for the in vivo assessment of biochemical and biological processes. frontiersin.org The favorable nuclear and physical properties of ¹⁸F, including its 109.8-minute half-life and low positron energy (0.635 MeV), make it an ideal radioisotope for high-resolution PET imaging. frontiersin.orgresearchgate.net

The most common strategy for producing [¹⁸F]-labeled sugars, including 2-deoxy-2-[¹⁸F]fluorotalose ([¹⁸F]FDT), is through nucleophilic substitution. nih.gov This typically involves the reaction of a precursor molecule containing a good leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate), at the C-2 position with [¹⁸F]fluoride ion. nih.govmdpi.com

A key synthesis of [¹⁸F]FDT involves the radiofluorination of benzyl 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-alpha-D-galactofuranoside. nih.gov In this process, aminopolyether-supported potassium [¹⁸F]fluoride (K¹⁸F/Kryptofix 2.2.2) is used as the fluorinating agent in an acetonitrile solvent. nih.gov Following the nucleophilic substitution, the protecting benzyl groups are removed using boron tribromide in dichloromethane (B109758) to yield the final [¹⁸F]FDT product. nih.gov This method has been reported to provide an average radiochemical yield of 29% with a radiochemical purity exceeding 98%. nih.gov

The development of automated, kit-based synthesis methods is crucial for the clinical translation of such PET tracers, ensuring reproducibility and facilitating on-demand production with minimal infrastructure. nih.govnih.gov While not yet specifically detailed for this compound, such methods have been successfully developed for other [¹⁸F]-labeled sugars like 2-deoxy-2-[¹⁸F]fluoro-D-sorbitol (¹⁸F-FDS), using commercially available precursors like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). nih.gov

Other Isotopic Incorporations for Mechanistic Studies

Beyond fluorine-18 for imaging, the incorporation of other stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into this compound and its analogues serves as a powerful tool for elucidating reaction mechanisms and metabolic pathways. symeres.com These stable isotope-labeled compounds are invaluable in a range of scientific disciplines, including drug metabolism and pharmacokinetic (DMPK) research. symeres.com

The primary methods for incorporating stable isotopes involve either the use of commercially available isotope-containing precursors in a synthetic route or through hydrogen/deuterium exchange reactions for deuterium labeling. symeres.com

Applications of Stable Isotope Labeling:

| Isotope | Application in Mechanistic Studies |

| Deuterium (²H) | Elucidation of reaction mechanisms and kinetics through the kinetic isotope effect. symeres.com |

| Carbon-13 (¹³C) | Tracing metabolic pathways and determining the fate of agrochemicals. symeres.com |

| Nitrogen-15 (¹⁵N) | Studying reaction mechanisms and kinetics, particularly in nitrogen-containing analogues. symeres.com |

The use of these isotopes in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) allows for detailed structural characterization and quantitative analysis of metabolic processes. symeres.com

Derivatization and Functionalization for Advanced Probe Design

The derivatization and functionalization of this compound are essential for creating advanced molecular probes with tailored properties. This often involves the strategic use of protecting groups and the synthesis of conjugates.

Protecting Group Strategies in this compound Synthesis

The synthesis of 2-deoxy-sugars like this compound is challenging due to their high reactivity and the absence of a C2-hydroxyl group that can direct stereoselective glycosylation through neighboring group participation. wayne.edu Therefore, the careful selection and application of protecting groups for the remaining hydroxyl functions are critical for achieving desired stereoselectivity and yield. bham.ac.uk

Protecting groups serve to mask reactive functional groups, preventing them from interfering with reactions at other sites in the molecule. organic-chemistry.org An effective protecting group strategy is crucial for the successful synthesis of complex molecules. bham.ac.uk

Common Protecting Groups in Carbohydrate Synthesis:

Benzyl (Bn) ethers: Stable to a wide range of reaction conditions and typically removed by hydrogenolysis.

Acetyl (Ac) esters: Readily introduced and removed by mild base-catalyzed hydrolysis.

Silyl (B83357) ethers (e.g., TBDMS): Offer tunable stability based on the steric bulk of the silyl group and are typically removed by fluoride ion sources. umich.edu

Photolabile protecting groups (e.g., o-nitrobenzyl): Can be removed under mild conditions using light, offering an orthogonal deprotection strategy. numberanalytics.comresearchgate.net

Orthogonal protection strategies, which employ multiple protecting groups that can be removed independently under different reaction conditions, are particularly valuable in the multi-step synthesis of complex carbohydrate derivatives. organic-chemistry.orgnumberanalytics.com This allows for the selective deprotection and functionalization of specific hydroxyl groups. For instance, an acid-labile group like Boc can be used alongside a base-labile group like Fmoc, allowing for selective removal. numberanalytics.com

Synthesis of Conjugates and Probes from this compound Precursors

Precursors of this compound can be functionalized to create a diverse range of molecular probes and conjugates. This can involve attaching various moieties such as fluorescent dyes, biotin, or other bioactive molecules to the sugar scaffold.

For example, 2-deoxy-2-fluoro-modified oligonucleotides have been synthesized using 2'-deoxy-2'-fluoroadenosine as a building block. medchemexpress.com Similarly, 2-deoxy-2-[¹⁸F]fluoroglucose has been conjugated with rhodamine to create dual-mode PET/optical imaging probes. mdpi.com

The synthesis of such conjugates often involves the modification of the sugar precursor to introduce a reactive handle, such as an amine or a carboxylic acid, which can then be coupled to the desired molecule. For instance, polymeric conjugates of colistin (B93849) have been synthesized using a glycopolymer carrier, poly(2-deoxy-2-methacrylamido-D-glucose). mdpi.com

The design of fluorescent probes often utilizes a fluorophore that is quenched or has its emission properties altered upon interaction with a target analyte. For example, curcumin (B1669340) derivatives have been used as fluorescent groups in probes designed to recognize acetylcholinesterase. mdpi.com

These advanced synthetic strategies enable the development of highly specific and sensitive probes based on the this compound scaffold for a wide array of biological and diagnostic applications.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information at the atomic and molecular levels.

¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. wikipedia.org In studies of 2-deoxy-2-fluoro-D-talose, ¹⁹F NMR has been used to track its metabolic fate, successfully identifying the parent compound and its primary metabolite, 2-deoxy-2-fluoro-α-D-talose-1-phosphate. nih.gov The wide chemical shift range of ¹⁹F NMR allows for clear separation of signals, even between different anomers or metabolites. huji.ac.ilnih.gov

¹H NMR: Proton NMR spectra reveal the number of different proton environments and their connectivity through spin-spin coupling. For this compound, the protons on the carbon bearing the fluorine (H-2) and adjacent carbons (H-1 and H-3) will show characteristic coupling to the ¹⁹F nucleus (²JH,F and ³JH,F). These H-F coupling constants are valuable for conformational analysis.

¹³C NMR: In ¹³C NMR, the carbon atom directly bonded to fluorine (C-2) exhibits a large one-bond coupling constant (¹JC,F). The chemical shifts of C-2 and adjacent carbons (C-1 and C-3) are also significantly influenced by the high electronegativity of the fluorine atom. bhu.ac.in Proton-decoupled ¹³C NMR provides a single peak for each unique carbon, confirming the carbon skeleton of the molecule. bhu.ac.in

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Upon ionization, the molecule fragments in a predictable manner. For fluorinated hexoses like this compound, characteristic fragmentation patterns include the neutral loss of water (H₂O) and hydrogen fluoride (HF). frontiersin.org The analysis of these fragments helps to confirm the identity of the compound. For instance, in the analysis of the analogous compound 2-deoxy-2-fluoro-D-glucose, fragmentation of the molecular ion at m/z 181.0513 ([M-H]⁻) produced key secondary ions corresponding to the loss of H₂O (m/z 163.0493) and HF (m/z 161.0450). frontiersin.org A similar pattern would be expected for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR)

Solid-State Structural Investigations (e.g., X-ray Crystallography of Derivatives)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself may not be widely reported, studies on closely related halogenated talose pyran analogues offer significant insights. beilstein-journals.orgresearchgate.net

These studies have shown that talose derivatives, including those with fluorine at the C-2 position, predominantly adopt a ⁴C₁ chair-like conformation in the solid state. beilstein-journals.orgresearchgate.net This conformation is maintained despite potential 1,3-diaxial repulsions between the axial fluorine at C-2 and an axial substituent at C-4. beilstein-journals.orgresearchgate.net The crystal structure reveals distortions in the pyranose ring, such as deviations in intra-annular torsion angles, which arise from the steric and electronic repulsion between the axial substituents. researchgate.net

Influence of Fluorine Substitution on Carbohydrate Conformation and Ring Puckering

The substitution of a hydroxyl group with a fluorine atom at the C-2 position has a measurable impact on the conformation of the pyranose ring. While deoxyfluorination generally does not alter the fundamental chair conformation (⁴C₁) of hexopyranoses, it introduces subtle but important changes. researchgate.netresearchgate.net

In the specific case of the talose configuration, where the substituent at C-2 is axial in the ⁴C₁ chair, the fluorine atom introduces significant 1,3-diaxial repulsion with the axial group at C-4. beilstein-journals.org Research on di- and tri-halogenated talose analogues demonstrates that this repulsion leads to a distortion of the pyranose ring from its ideal chair geometry. researchgate.net This is observable as a deviation in the intra-annular torsion angles, with the magnitude of the distortion increasing with the size of the halogen at the C-4 position. researchgate.net For a 2,4-difluoro analogue, this repulsion results in a greater distance between the two fluorine atoms (2.817 Å) than would be expected in an ideal chair. researchgate.net These fluorine-induced conformational biases are critical as they pre-organize the molecule's shape, which can affect its interaction with protein binding sites.

Analysis of Intramolecular and Intermolecular Interactions Mediated by Fluorine (e.g., Hydrogen Bonding, Dipole Interactions)

The fluorine atom, due to its high electronegativity, creates a strong C-F bond dipole, which significantly influences the molecule's interactions. acs.org This dipole can have destabilizing effects on adjacent reaction centers, for example, by creating unfavorable dipole-dipole interactions with the transition state of Sɴ2 reactions at an adjacent carbon. acs.org

The role of fluorine in hydrogen bonding is complex. Organic fluorine is a very weak hydrogen bond acceptor, significantly weaker than the oxygen of a hydroxyl or ether group. mdpi.com However, intramolecular hydrogen bonds of the O-H···F-C type have been demonstrated in certain fluorinated carbohydrates, often detectable in solution by measuring coupling constants (h1JOH–F) between the hydroxyl proton and the fluorine. rsc.org

In the solid state, fluorine can participate in various weak intermolecular interactions that guide crystal packing. These include C-H···F hydrogen bonds and F···F contacts. rsc.orgrsc.org In the context of protein-ligand interactions, the fluorine atom can interact with water molecules in the binding site. rsc.org The replacement of a hydroxyl group with fluorine removes a hydrogen bond donor and replaces it with a weaker acceptor, which can fundamentally alter the hydrogen-bonding network within a protein's active site. nih.gov This modulation of non-covalent interactions is a key reason for using fluorinated carbohydrates as probes for molecular recognition studies. nih.gov

Biochemical and Enzymatic Interactions in Model Systems

Elucidation of Enzyme-Substrate Recognition and Catalytic Mechanisms

2-Deoxy-2-fluorotalose and related 2-fluoro-sugars have been instrumental in dissecting the intricate interactions between enzymes and their substrates. The high electronegativity of the fluorine atom at the C-2 position plays a crucial role in its function as an inhibitor and a probe for enzymatic activity.

Mechanism-based inhibitors are unreactive compounds that are transformed by a target enzyme into a reactive species, which then inactivates the enzyme. 2-Deoxy-2-fluoroglycosides, a class to which this compound belongs, are well-established mechanism-based inhibitors for retaining glycosidases. whiterose.ac.uk The presence of the electron-withdrawing fluorine atom at the C-2 position destabilizes the positively charged oxocarbenium ion-like transition states that are characteristic of both the glycosylation and deglycosylation steps in the retaining glycosidase mechanism. whiterose.ac.ukosti.gov

By incorporating a good leaving group, the rate of formation of a covalent 2-deoxy-2-fluoroglycosyl-enzyme intermediate is accelerated relative to its breakdown. whiterose.ac.uk This leads to the accumulation of the inactivated enzyme-inhibitor complex, which can have a half-life ranging from minutes to days. whiterose.ac.uk This strategy has been pivotal in identifying the nucleophilic residues in a variety of retaining glycosidases. whiterose.ac.uk For instance, studies with 2'-deoxy-2'-fluorodisaccharides have demonstrated that these compounds can inactivate glycosidases by forming a stable 2-deoxy-2-fluoroglycosyl-enzyme intermediate. ubc.cacapes.gov.br This inactivation is specific, as demonstrated by the fact that β-glucocerebrosidase is not inactivated by 2'-deoxy-2'-fluorocellobiose, highlighting the importance of the aglycon structure for recognition by the enzyme. ubc.cacapes.gov.br

The general utility of 2-deoxy-2-fluoro-D-glycosyl fluorides as mechanism-based inhibitors has been demonstrated across a range of glycosidases. nih.gov The specificity of these inhibitors often mirrors the substrate specificity of the target enzymes. nih.gov

The interactions of this compound extend beyond glycosidases to other critical enzyme classes, such as glycosyltransferases. In the context of metabolic pathways, this compound has been shown to be a substrate for galactokinase. nih.gov This interaction leads to its phosphorylation, a key step in its metabolic fate. nih.gov However, the resulting 2-deoxy-2-fluoro-α-D-talose-1-phosphate is a poor substrate for the subsequent enzyme in the galactose metabolic pathway, galactose-1-phosphate uridyltransferase. nih.gov This inefficient conversion is a critical factor in the intracellular accumulation of the phosphorylated form. nih.gov

The study of related fluorinated sugars provides further context. For example, in the dolichol cycle, which is essential for N-linked glycosylation, glycosyltransferases such as Alg7p, Alg13p, and Alg14p form a multienzyme complex to channel intermediates. nih.gov While direct studies on this compound with this complex are not detailed, the principle of substrate recognition and processing by such complexes is a key area of investigation in glycobiology.

The introduction of a fluorine atom at the C-2 position significantly alters the kinetics of enzyme-catalyzed reactions. For mechanism-based inhibitors like 2'-deoxy-2'-fluorocellobiose, kinetic parameters such as the inactivation rate constant (ki) and the inhibitor concentration that gives half-maximal inactivation rate (Ki) can be determined. For example, the inactivation of Agrobacterium faecalis β-glucosidase by 2'-deoxy-2'-fluorocellobiose was characterized by a ki of 0.018 min-1 and a Ki of 20 mM. ubc.cacapes.gov.br

Table 1: Kinetic Parameters of 2'-Deoxy-2'-fluorocellobiose with Agrobacterium faecalis β-glucosidase

| Parameter | Value | Reference |

| ki (inactivation rate constant) | 0.018 min-1 | ubc.ca, capes.gov.br |

| Ki (inhibition constant) | 20 mM | ubc.ca, capes.gov.br |

Interaction with Glycosyltransferases and Other Sugar-Modifying Enzymes

Investigation of Metabolic Pathways in Non-Human Biological Models

Animal and cellular models are essential for understanding the in vivo behavior of this compound, including its metabolic fate and distribution. These studies have revealed a mechanism of "metabolic trapping," which has significant implications for its use as a biological probe.

In vivo studies in mice have been crucial in elucidating the metabolic pathway of this compound. nih.gov Following administration, its fluorine-18 (B77423) labeled counterpart, [18F]FDT, shows significant uptake in the liver and tumors. nih.gov This uptake is followed by rapid phosphorylation by galactokinase to form 2-deoxy-2-fluoro-α-D-talose-1-phosphate (FDT-1-P). nih.gov This phosphorylation is a key event in the metabolic trapping of the compound. nih.govwikipedia.org

Metabolic trapping is a phenomenon where a radiolabeled tracer accumulates within cells due to its metabolic conversion into a form that cannot easily exit the cell. wikipedia.org In the case of this compound, the phosphorylated form, FDT-1-P, is effectively trapped within the cells because it is not a suitable substrate for the next enzyme in the pathway, galactose-1-phosphate uridyltransferase. nih.gov This leads to its accumulation in tissues with high galactokinase activity, such as the liver and certain tumors. nih.gov Studies have shown that within 10 minutes of injection in mice, almost all of the this compound in the liver is converted to its phosphorylated form, which remains stable for at least 3 hours. nih.gov The co-administration of D-galactose can inhibit the uptake of [18F]FDT, further supporting the involvement of the galactose metabolic pathway. nih.gov

The primary biotransformation of this compound in animal models is its phosphorylation. nih.gov Using 19F-NMR spectroscopy and radio-TLC, 2-deoxy-2-fluoro-α-D-talose-1-phosphate (FDT-1-P) has been identified as the sole metabolite in the organs of tumor-bearing mice. nih.gov This indicates a specific and limited metabolic conversion.

In contrast, studies with the related compound 2-deoxy-2-fluoro-D-glucose (FDG) have shown the formation of multiple metabolites, including FDG-6-phosphate and 2-deoxy-2-fluoro-D-mannose (FDM) or FDM-6-phosphate in mouse tissues. nih.gov The identification of metabolites is a critical aspect of understanding the complete biological activity of a compound. Modern analytical techniques, such as those combining liquid chromatography with mass spectrometry (LC-MS) using methods like collision-induced dissociation (CID) and electron-activated dissociation (EAD), are powerful tools for identifying and structurally characterizing drug metabolites and their biotransformations. sciex.com While extensive metabolite profiling for this compound beyond its phosphorylation has not been widely reported, the methodologies for such investigations are well-established. acdlabs.com

Table 2: Biodistribution of [18F]FDT in Mice with Fibrosarcoma (30 min post-injection)

| Tissue | % Dose/g | Reference |

| Liver | 34.9 | nih.gov |

| Kidney | 15.9 | nih.gov |

| Small Intestine | 12.9 | nih.gov |

| Fibrosarcoma | 5.7 | nih.gov |

Role in Plant Metabolic and Defense Mechanisms

Currently, there is a lack of available scientific literature detailing the specific role or metabolic fate of this compound in plant systems. Research on fluorinated sugar analogs in plants has predominantly centered on 2-deoxy-2-fluoro-D-glucose (FDG), which has been utilized as a tracer for photoassimilate transport and to measure plant defense induction through glycoside biosynthesis. frontiersin.orgfrontiersin.org However, equivalent studies involving this compound have not been reported in the reviewed literature.

Modulation of Glycosylation Pathways and Cellular Processes in Research Systems

The direct impact of this compound on the modulation of glycosylation pathways has not been a primary focus of the available research. Studies on related compounds, such as 2-deoxy-2-fluoro-D-galactose (dGalF), have shown that they can inhibit N-glycosylation of proteins. nih.gov This inhibition is linked to the compound's entry into the D-galactose pathway, leading to the formation and accumulation of UDP-2-deoxy-2-fluoro-D-hexoses, which causes a depletion of hepatic UTP and UDP-glucose pools. nih.gov While this compound also enters the D-galactose pathway, its progression is halted at an earlier stage, and its specific effects on the broader process of protein glycosylation remain to be fully elucidated. nih.gov

Impact on Carbohydrate Metabolism and Energy Homeostasis in Glycolysis Research

Research findings indicate that this compound does not enter the glycolysis pathway, a key distinction from its isomer, 2-deoxy-D-glucose (2-DG), which is a known glycolysis inhibitor. nih.govcaymanchem.com Instead, this compound is processed through the D-galactose metabolic pathway. nih.gov

In animal models, the compound is phosphorylated by the enzyme galactokinase, resulting in a single primary metabolite: 2-deoxy-2-fluoro-α-D-talose-1-phosphate (FDT-1-P). nih.gov This phosphorylated form of the sugar is then effectively trapped within the cell. The subsequent enzyme in the pathway, galactose-1-phosphate uridyltransferase, shows a low affinity for FDT-1-P, preventing its further conversion into a uridylate derivative. nih.gov This metabolic trapping mechanism accounts for the accumulation of FDT-1-P in tissues such as the liver and tumors in mouse models. nih.gov This specific metabolic behavior makes its radio-labeled counterpart, [¹⁸F]FDT, a candidate for measuring galactokinase activity in vivo using positron emission tomography (PET). nih.gov

| Process | Enzyme | Metabolite Formed | Outcome | Reference |

|---|---|---|---|---|

| Phosphorylation | Galactokinase | 2-deoxy-2-fluoro-α-D-talose-1-phosphate (FDT-1-P) | Metabolite accumulates in tissue (e.g., liver). | nih.gov |

| Uridyl-Transfer | Galactose-1-phosphate uridyltransferase | - | Enzyme shows low affinity for FDT-1-P; further metabolism is blocked. | nih.gov |

Interaction with Sugar Transporters and Uptake Mechanisms in Experimental Models

Specific sugar transporters responsible for the uptake of this compound have not been explicitly identified in the reviewed literature. However, given that the compound is a C2 and C4 epimer of D-galactose and is a substrate for galactokinase, its cellular uptake is believed to occur via the D-galactose transport mechanism. nih.gov This contrasts with 2-deoxy-2-fluoro-D-glucose (FDG), which is transported into cells by glucose transporters (GLUTs). frontiersin.org Studies comparing the brain distribution of [¹⁸F]FDTal with [¹⁸F]FDGal (2-deoxy-2-[F-18]fluoro-D-galactose) in monkeys showed a similar regional distribution, further supporting the involvement of a galactose-related uptake mechanism. osti.gov

Computational and Theoretical Studies of 2 Deoxy 2 Fluorotalose

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are foundational for understanding the electronic landscape of 2-Deoxy-2-fluorotalose. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, which in turn governs its stability and reactivity. By modeling the molecule in isolation (in a vacuum), researchers can probe its inherent properties free from environmental effects.

Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A large gap implies high stability, whereas a small gap suggests the molecule is more likely to participate in chemical reactions. For this compound, the introduction of the highly electronegative fluorine atom at the C-2 position significantly influences the electron distribution across the entire sugar scaffold. DFT calculations can precisely map this influence, revealing changes in partial atomic charges and bond polarities compared to its non-fluorinated analogue, talose.

Furthermore, these calculations can predict the ground state energy and the energies of various spin states (multiplicity), which are crucial for understanding potential magnetic properties or reactions involving radical species. scirp.org While benchmark studies often focus on a wide range of organic molecules to validate methods, the principles are directly applicable to fluorinated sugars for determining accurate thermochemical data like enthalpy of formation. chemrxiv.org

Table 1: Parameters from QM/DFT Calculations for this compound

| Parameter | Significance |

| Ground State Energy | The total electronic energy of the most stable conformation of the molecule. |

| HOMO/LUMO Energies | Indicate the molecule's ability to donate or accept electrons, respectively. The energy gap is a measure of chemical reactivity. |

| Electron Density Distribution | Shows how electrons are distributed across the molecule, highlighting electron-rich and electron-poor regions. |

| Partial Atomic Charges | Quantifies the charge on each atom, influenced by the electronegativity of neighbors (e.g., the C-F bond). |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, predicting sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing a virtual "movie" of the system at the atomic level. dovepress.com For this compound, this is particularly valuable for exploring its conformational flexibility in an aqueous environment.

Table 2: Conformational and Solution Properties Studied by MD Simulations

| Property | Description | Relevance to this compound |

| Conformational States | Analysis of stable 3D arrangements, such as the 4C1 (chair) or 1S3 (skew-boat) conformations. | Determines the dominant shape of the molecule in solution, which affects how it is recognized by proteins. |

| Dihedral Angle Trajectories | The change in torsion angles (e.g., O5-C1-C2-C3) over time. | Characterizes the flexibility and puckering of the pyranose ring. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent (water) molecule at a certain distance from a solute atom. | Shows the structure of the hydration shell and specific water-sugar hydrogen bonding patterns. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the simulation and whether the molecule is undergoing significant conformational changes. |

Modeling of Ligand-Protein Interactions and Binding Affinities

A primary application of computational studies for molecules like this compound is to understand and predict their interactions with protein targets. slideshare.net Techniques like molecular docking and advanced MD simulations are used to model how this fluorinated sugar fits into a protein's binding site and to estimate the strength of the interaction.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein. The program samples a vast number of possible poses and uses a scoring function to rank them, estimating the binding affinity. The introduction of a fluorine atom can have complex effects; while it can weaken a potential hydrogen bond if it replaces a hydroxyl group, it can also form favorable non-covalent interactions and alter the molecule's electronics to enhance binding elsewhere. Studies on similar deoxy and fluorodeoxy sugars have shown that the removal or replacement of a single hydroxyl group can result in significant changes to binding energy, with a neutral-charge hydrogen bond contributing approximately 1.8 kcal/mol to affinity. nih.gov

Table 3: Computational Analysis of Protein-Ligand Interactions

| Interaction Type | Description | Computational Evaluation Method |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Measured by donor-acceptor distance and angle analysis in docking poses and MD trajectories. |

| Van der Waals Forces | Weak, short-range attractions/repulsions between non-bonded atoms. | A key component of docking scoring functions and MM-GBSA energy calculations. |

| Electrostatic Interactions | Attraction or repulsion of charged or polar groups. | Calculated based on partial charges from a force field; crucial for binding energy estimation. |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in an aqueous environment. | Assessed by analyzing the burial of nonpolar surface area upon binding. |

| Binding Free Energy | The overall energy change upon ligand binding, indicating affinity. | Estimated using methods like MM-GBSA or Thermodynamic Integration on MD simulation data. |

In Silico Prediction of Stereochemical Outcomes in Synthetic Routes

Computational chemistry is also a powerful tool for predicting the outcomes of chemical reactions, including the stereochemistry of the products. The synthesis of this compound often involves a nucleophilic fluorination step, for example, on a precursor like benzyl (B1604629) 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-alpha-D-galactofuranoside. nih.gov In this reaction, a fluoride (B91410) ion attacks the C-2 position, displacing a leaving group (triflate).

This is typically an SN2 reaction, which proceeds with an inversion of stereochemistry. QM and DFT methods can be used to model this reaction pathway. By calculating the energies of the transition states for different attack trajectories, chemists can predict which stereochemical outcome is more favorable. For the synthesis of this compound from a galactose-configured precursor, the model would predict that fluoride attack occurs from the opposite face of the leaving group, leading to the inversion of configuration at C-2 to give the talo epimer. Computational models can provide the activation energy for this pathway, confirming its kinetic feasibility. This predictive capability is invaluable for designing efficient synthetic routes and avoiding the costly trial-and-error of traditional laboratory work.

Table 4: In Silico Analysis of a Synthetic Step

| Synthetic Step | Precursor | Reagent | Predicted Mechanism | Computational Prediction |

| Nucleophilic Fluorination | Benzyl 3,5,6-tri-O-benzyl-2-O-triflyl-α-D-galactofuranoside | Potassium [18F]fluoride (K18F/Kryptofix 222) | SN2 Reaction | Calculation of transition state energies confirms inversion of stereochemistry at C-2 is the lowest energy pathway, leading to the talo configuration. |

Applications of 2 Deoxy 2 Fluorotalose in Glycoscience and Chemical Biology Research

Development and Utilization as Probes for Enzyme Mechanism Elucidation

2-Deoxy-2-fluoroglycosides, the class to which 2-Deoxy-2-fluorotalose belongs, have been instrumental as mechanism-based probes for studying glycosidase enzymes. nih.govnih.gov These enzymes typically function via a two-step mechanism involving the formation of a covalent glycosyl-enzyme intermediate. The introduction of an electron-withdrawing fluorine atom at the C-2 position of the sugar has a profound electronic effect, destabilizing the oxocarbenium-ion-like transition state required for the hydrolysis of this intermediate. nih.gov

This strategic substitution dramatically slows the breakdown of the covalent adduct, effectively "trapping" the enzyme in its intermediate state. nih.gov This allows researchers to accumulate and study the glycosyl-enzyme complex, providing direct evidence of the catalytic mechanism and allowing for the identification of active site residues. While the adduct can eventually hydrolyze, the process is often extremely slow, with lifetimes ranging from seconds to months, making these compounds function as very slow substrates or effective inactivators. nih.govnih.gov

This approach has been successfully applied to a range of glycosidases. For instance, researchers have designed and synthesized 2'-deoxy-2'-fluorodisaccharides that exploit the enzyme's specificity for the aglycon (non-sugar) portion of the substrate to achieve targeted inactivation. ubc.ca In one study, 2'-deoxy-2'-fluorocellobiose was shown to inactivate Agrobacterium faecalis β-glucosidase by accumulating the 2-deoxy-2-fluoroglycosyl-enzyme intermediate. ubc.ca Similarly, 2-deoxy-2-fluoro-α-maltosyl fluorides have been used as slow substrates to investigate enzymes like human pancreatic α-amylase. nih.gov These examples underscore the general principle that this compound and its derivatives can be developed as highly specific probes to interrogate the mechanisms of talose-processing enzymes.

Application in Investigating Carbohydrate Metabolic Fluxes in Biological Systems

The radiolabeled version of this compound, specifically 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT), has emerged as a valuable tracer for investigating carbohydrate metabolism in vivo using Positron Emission Tomography (PET). nih.gov Studies have shown that [¹⁸F]FDT is metabolized through the D-galactose metabolic pathway. nih.govnih.gov

Upon entering a cell, this compound (FDT) is a substrate for the enzyme galactokinase, which phosphorylates it to produce 2-deoxy-2-fluoro-α-D-talose-1-phosphate (FDT-1-P). nih.gov Crucially, this phosphorylated product is a very poor substrate for the next enzyme in the galactose pathway, galactose-1-phosphate uridyltransferase. nih.gov This enzymatic bottleneck leads to the accumulation of FDT-1-P within the cells, a phenomenon known as "metabolic trapping."

This trapping mechanism is the basis for its use in metabolic flux analysis. The accumulation of the radiolabeled probe in a tissue is directly related to the activity of galactokinase in that tissue. Biodistribution studies in mice have demonstrated that [¹⁸F]FDT shows the highest uptake and retention in the liver, an organ with high galactokinase activity. nih.gov The uptake in the liver was significantly inhibited by the co-administration of D-galactose, confirming their shared metabolic pathway. nih.gov These findings indicate that [¹⁸F]FDT is a promising radiopharmaceutical for the non-invasive measurement of galactokinase activity and for studying galactose metabolic fluxes in biological systems. nih.gov

| Organ | Uptake (% Dose/g) |

|---|---|

| Liver | 34.9 |

| Kidney | 15.9 |

| Small Intestine | 12.9 |

| Fibrosarcoma | 5.7 |

This table presents the uptake of radioactivity in various tissues of mice 30 minutes after intravenous administration of 2-deoxy-2-[¹⁸F]fluoro-D-talose, highlighting the significant accumulation in the liver. Data sourced from nih.gov.

Utilization in Advanced NMR Spectroscopic Methodologies for Molecular Recognition Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure and interactions in solution. rsc.orgrsc.org The presence of the fluorine-19 isotope in this compound makes it particularly amenable to ¹⁹F-NMR studies. ¹⁹F-NMR is highly sensitive and benefits from the absence of a natural fluorine background in biological systems, allowing for clear and unambiguous detection of the fluorinated probe and its metabolites. nih.govnih.gov

This technique has been pivotal in elucidating the metabolic fate of this compound. In one key study, ¹⁹F-NMR spectroscopy was used to analyze organ extracts from mice that had been administered non-radioactive FDT. nih.gov The resulting spectra unequivocally identified 2-deoxy-2-fluoro-α-D-talose-1-phosphate (FDT-1-P) as the single metabolic product, confirming the phosphorylation event by galactokinase. nih.gov This demonstrates the utility of ¹⁹F-NMR in molecular recognition studies: it allows for the direct observation of the interaction between the probe (FDT) and an enzyme (galactokinase) and the characterization of the resulting product. Advanced NMR methods, such as those that monitor ligand-observe effects, can provide detailed insights into the binding events between fluorinated carbohydrates like FDT and their protein targets. rsc.orgfrontiersin.org

Design and Synthesis of Fluorinated Glycomimetics for Biochemical Interrogation

The development of this compound and related compounds as probes for biochemical studies relies on sophisticated chemical synthesis. These synthetic efforts are central to the design of fluorinated glycomimetics—molecules that mimic natural sugars but have altered properties due to fluorination. researchgate.net

The synthesis of radiolabeled [¹⁸F]FDT for PET imaging studies provides a clear example of this design process. It was synthesized via a nucleophilic fluorination reaction using [¹⁸F]fluoride ion. nih.gov The starting material was a protected precursor, benzyl (B1604629) 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-α-D-galactofuranoside, which has the correct stereochemistry at other centers. nih.gov The introduction of the [¹⁸F]fluoride at the C-2 position, followed by removal of the protecting groups, yielded the final [¹⁸F]FDT probe. nih.gov

More general strategies for creating fluorinated oligosaccharides involve the direct fluorination of glycal peracetates (unsaturated sugar derivatives). nih.gov These methods allow for the synthesis of a variety of 2-deoxy-2-fluoro mono- and oligosaccharides. nih.gov The overarching goal of these synthetic strategies is to produce a toolkit of fluorinated glycomimetics that can be used for diverse biochemical interrogations, from trapping enzyme intermediates to tracing metabolic pathways in living organisms. nih.gov

Future Directions and Emerging Research Avenues in 2 Deoxy 2 Fluorotalose Studies

Development of Novel Stereoselective and Efficient Synthetic Methodologies

The synthesis of 2-deoxy-2-fluoro sugars, including 2-deoxy-2-fluorotalose, presents a considerable challenge in carbohydrate chemistry. wayne.edu The primary difficulty lies in controlling the stereochemistry at the C-2 position, as the absence of a participating group at this position prevents the use of well-established methods that direct the stereochemical outcome of glycosylation reactions. wayne.edumdpi.com Current research is actively pursuing more efficient and highly stereoselective synthetic routes to overcome these hurdles.

Future efforts are focused on developing methodologies that are not only stereocontrolled but also high-yielding and operationally simple. One promising approach involves the nucleophilic fluorination of specifically prepared precursors. For instance, the synthesis of 2-deoxy-2-[18F]fluoro-D-talose ([18F]FDT) was achieved through the nucleophilic fluorination of a triflate precursor, benzyl (B1604629) 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-alpha-D-galactofuranoside, followed by deprotection. nih.gov This method yielded the desired product with high radiochemical purity, demonstrating the feasibility of this strategy for producing radiolabeled probes. nih.gov

Another avenue of exploration is the electrophilic fluorination of glycals (unsaturated sugar derivatives). mdpi.comnih.gov While challenging, this method offers a direct route to 2-deoxy-2-fluoro sugars. Research into novel catalysts, such as those based on transition metals or organocatalysts, aims to improve the selectivity and efficiency of these reactions. wayne.edumdpi.com The development of methods using commercially available and economical reagents is a key goal to make these valuable compounds more accessible for widespread research. wayne.edu

Table 1: Comparison of Synthetic Approaches for Fluorinated Sugars

| Method | Precursor | Key Reagents | Advantages | Challenges | Reference |

| Nucleophilic Fluorination | Triflate-activated galactofuranoside | K18F/Kryptofix 2.2.2, Boron tribromide | High radiochemical purity (>98%) | Multi-step process including protection and deprotection | nih.gov |

| Electrophilic Fluorination | 3,4,6-tri-O-acetyl-d-glucal (TAG) | Dilute F2 or CH3COOF | Rapid, two-step process | Requires careful control of reaction conditions to ensure regio- and stereoselectivity | nih.gov |

| Diastereocontrolled Fluorination | 2-deoxy-d-ribonolactone | N-Fluorobenzenesulfonimide (NFSI) | Consolidated approach to valuable precursors | Method development is complex and has seen limited improvement over decades | nih.gov |

Exploration of New Biochemical Probes and Their Mechanistic Insights in Complex Systems

Fluorinated sugars like this compound are powerful tools for probing biological systems. The fluorine atom's unique properties—minimal steric bulk and high electronegativity—allow these compounds to act as mimics of natural sugars while also serving as reporters for techniques like 19F-NMR or positron emission tomography (PET) when using the 18F isotope.

The 18F-labeled version of this compound, [18F]FDT, has been investigated as a potential PET imaging agent. nih.gov Initial biodistribution studies in mice revealed high uptake in the liver, suggesting it might be metabolized via the galactose pathway, analogous to its C-2 isomer, 2-deoxy-2-[18F]fluoro-D-galactose. nih.gov This characteristic positions [18F]FDT as a candidate for studying liver function and metabolism in complex living systems. nih.gov

Furthermore, 2-deoxy-2-fluoro-glycosyl derivatives have been designed as mechanism-based inhibitors for glycosidases, enzymes crucial for carbohydrate processing. nih.gov These inhibitors work by forming a stable fluoroglycosyl-enzyme intermediate, effectively trapping the enzyme and allowing for detailed mechanistic studies. nih.gov The specificity of these inhibitors is high, with inactivation rates differing significantly between various glycosidases, mirroring the enzymes' natural substrate specificities. nih.gov The development of new probes based on the this compound scaffold could provide deeper insights into the function of specific galactosidases or other galactose-processing enzymes, and help elucidate their roles in health and disease.

Integration of Advanced Analytical Techniques for Real-Time and In Situ Analysis

The study of this compound and its interactions within biological systems necessitates the use of advanced analytical techniques capable of real-time and in situ measurements. utas.edu.ausu.se The dynamic nature of metabolic processes requires methods that can track the fate of these probes in living cells or organisms without invasive procedures. frontiersin.orgnih.gov

Positron Emission Tomography (PET) is a prime example of such a technique. By using 18F-labeled this compound ([18F]FDT), researchers can non-invasively visualize and quantify its distribution and accumulation in tissues over time. nih.govresearchgate.net This provides invaluable data on transport and metabolic trapping, as demonstrated in studies with similar probes like [18F]FDG. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F-NMR, is another powerful tool. It allows for the identification of metabolites of fluorinated sugars in cell cultures or tissue extracts. nih.gov For example, 19F-NMR was used to identify the metabolites of 2-deoxy-2-fluoro-D-galactose (dGalF), including dGalF-1-P, UDP-dGalF, and UDP-dGlcF, in both hepatocytes and monocytes, providing direct evidence of its metabolic pathway. nih.gov

Mass spectrometry (MS) is essential for the structural characterization of the synthesized fluorinated sugars and their metabolites. nih.gov Coupling MS with separation techniques like High-Performance Liquid Chromatography (HPLC) allows for the purification and precise quantification of these compounds in complex biological samples. nih.govgoogle.com The integration of these advanced analytical methods is crucial for validating the function of new probes and understanding their biochemical transformations in real-time. nih.gov

Computational Advances in Predicting and Rationalizing Experimental Observations

Computational chemistry is becoming an indispensable partner to experimental studies in glycoscience. For compounds like this compound, computational models can predict molecular properties, rationalize reaction outcomes, and guide the design of new derivatives with enhanced specificity or activity.

Quantitative structure-activity relationship (QSAR) models are mathematical relationships that connect a molecule's chemical structure to its biological activity. wikipedia.org By developing QSAR models for a series of fluorinated sugar derivatives, researchers can identify the key structural features responsible for a desired biological effect. wikipedia.orgcore.ac.uk This predictive capability allows for the rational design of more potent and selective compounds, saving significant time and resources in the synthesis and testing phases. core.ac.uk

More advanced computational approaches, such as deep generative models, are emerging for de novo drug design. neurips.cc These models can generate novel molecular structures with desired attributes, such as high binding affinity for a specific protein target and selectivity against off-targets. neurips.cc Applying such frameworks to the this compound scaffold could accelerate the discovery of new probes or therapeutic leads. For instance, these models could be trained to optimize binding to a specific galactosyltransferase while minimizing interaction with other related enzymes.

Furthermore, molecular dynamics simulations can provide atomic-level insights into how this compound interacts with protein targets, helping to rationalize experimental findings on enzyme inhibition or receptor binding. These computational tools are poised to play a much larger role in future research, enabling a more targeted and efficient exploration of the chemical and biological space of fluorinated sugars.

Understanding Structure-Activity Relationships for Biochemical Target Specificity and Selectivity

A central goal in the development of probes and drugs is to achieve high target specificity and selectivity—the ability of a compound to interact strongly with its intended target while avoiding interactions with other molecules. yorku.casigmaaldrich.com Understanding the structure-activity relationship (SAR) is fundamental to achieving this goal. wikipedia.org SAR analysis involves systematically modifying a compound's chemical structure and evaluating how these changes affect its biological activity. wikipedia.org

For this compound, future research will focus on building detailed SAR models. This involves synthesizing a library of analogs with modifications at various positions (e.g., C-1, C-5, C-6) and evaluating their effects on target binding and activity. For example, in a study of related 2'-deoxy-2'-fluoro-L-arabinofuranosyl pyrimidine (B1678525) nucleosides, modifications to the pyrimidine base dramatically altered antiviral activity against the Hepatitis B virus. nih.gov The 5-methyl-uracil derivative (L-FMAU) was highly potent, while other uracil (B121893) derivatives were inactive, and cytosine analogs showed moderate activity. nih.gov

Such studies provide a roadmap for optimizing the structure of this compound for a specific purpose. If the goal is to design a highly selective inhibitor for a particular enzyme, SAR data can reveal which functional groups enhance binding to the target's active site and which groups should be avoided to prevent off-target effects. nih.govuio.no This systematic approach allows for the fine-tuning of molecular structure to achieve the desired balance of potency, specificity, and selectivity. nih.govtaylorfrancis.com

Table 2: Key Concepts in Target Specificity and Selectivity

| Term | Definition | Importance in this compound Research | Reference |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | Enables the determination of chemical features responsible for a biological effect, guiding the design of more potent derivatives. | wikipedia.org |

| Target Specificity | Refers to a drug having only one effect, related to the number of targets it interacts with. | A highly specific probe would interact with only one enzyme or transporter, providing unambiguous mechanistic information. | sigmaaldrich.com |

| Target Selectivity | A drug's ability to preferentially produce a particular effect by distinguishing between different molecular targets (e.g., receptor subtypes). | Critical for developing therapeutics with minimal side effects by ensuring the compound acts primarily on the disease-related target. | yorku.casigmaaldrich.com |

| Target-Specific Selectivity | A refined concept quantifying the potency of a compound against a specific target in comparison to other potential targets. | Allows for a more nuanced optimization to find compounds that are both potent against the target of interest and weak against off-targets. | nih.govuio.no |

Role in Fundamental Glycobiology and Biosynthesis Research

Glycobiology is the study of the structure, synthesis, and biology of glycans (sugars), which play vital roles in virtually all biological processes. medchemexpress.com Fluorinated sugars like this compound are invaluable tools in this field because they can act as metabolic inhibitors or probes to dissect complex biosynthetic pathways.

One key area of impact is the study of glycosylation, the process of adding sugars to proteins and lipids. The isomer 2-deoxy-2-fluoro-D-galactose (dGalF) has been shown to be a potent inhibitor of N-glycosylation, the attachment of sugar chains to asparagine residues in proteins. nih.gov It is metabolized to UDP-dGalF, which acts as a "faulty" building block, disrupting the normal assembly of glycans. nih.gov By analogy, this compound could be used to investigate pathways involving talose or to probe the specificity of enzymes in the galactose metabolic pathway.

Furthermore, radiolabeled sugar analogs are used to trace metabolic and transport processes in various organisms, from microbes to plants. frontiersin.org For example, 2-deoxy-2-[18F]fluoro-D-glucose (FDG) has been used to study photoassimilate translocation and glycoside biosynthesis in plants. frontiersin.orgresearchgate.net Similarly, this compound could be developed into a probe to study the transport and metabolism of galactose and its analogs in different biological contexts, providing fundamental insights into the intricate world of carbohydrate biology. medchemexpress.com

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-Deoxy-2-fluorotalose, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer: Begin by selecting fluorinating agents (e.g., DAST or Deoxo-Fluor) and optimizing reaction parameters such as temperature (−78°C to room temperature), solvent polarity (anhydrous dichloromethane or THF), and stoichiometry. Purification via column chromatography or recrystallization should follow, with yields monitored by TLC and validated via NMR and mass spectrometry. Compare fluorination efficiency across conditions using kinetic studies .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should structural assignments be validated?

- Methodological Answer: Use and NMR to identify proton/carbon environments, supplemented by NMR for fluorine-specific interactions. High-resolution mass spectrometry (HRMS) confirms molecular weight. Validate assignments by comparing experimental data with computational predictions (e.g., DFT calculations) and cross-referencing with analogous fluorinated sugars. Report coupling constants and chemical shifts in standardized formats .

Q. How should researchers design dose-response experiments to evaluate metabolic effects in cellular models?

- Methodological Answer: Establish a dose range (e.g., 0.1–100 µM) based on preliminary cytotoxicity assays (MTT/XTT). Use glucose uptake assays or isotopically labeled tracers (e.g., -glucose) to measure metabolic flux. Include positive controls (e.g., 2-deoxyglucose) and normalize data to cell count or protein content. Statistical analysis (ANOVA with post-hoc tests) should account for biological replicates .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound across experimental models be resolved?

- Methodological Answer: Conduct systematic reviews to identify confounding variables (e.g., cell type, assay conditions). Perform meta-analyses using standardized effect sizes and heterogeneity tests (e.g., I statistic). Validate findings through orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) and replicate studies in independent labs. Address batch-to-batch compound variability via QC protocols (HPLC purity >95%) .

Q. What strategies optimize this compound stability in aqueous solutions for long-term biochemical studies?

- Methodological Answer: Test stability under varying pH (4–9), temperature (4°C vs. −20°C), and buffer compositions (e.g., Tris vs. phosphate). Monitor degradation via HPLC at regular intervals. Lyophilization with cryoprotectants (trehalose) or storage in inert atmospheres (argon) may enhance shelf life. Use NMR to track fluorine-specific decomposition products .

Q. Which computational approaches are recommended for modeling the conformational dynamics of this compound in enzyme interaction studies?

- Methodological Answer: Employ molecular dynamics (MD) simulations with force fields parameterized for fluorinated carbohydrates (e.g., GLYCAM06). Compare free-energy landscapes (umbrella sampling) of fluorinated vs. non-fluorinated analogs. Validate docking poses (AutoDock Vina) with experimental IC data and mutagenesis studies. Use QM/MM hybrid methods to elucidate electronic effects at enzyme active sites .

Methodological Considerations

- Literature Review : Use Boolean search strategies (e.g., "this compound AND synthesis") in PubMed/Scopus, filtering by publication date and study type. Apply citation chaining to identify foundational papers .

- Data Analysis : For conflicting results, apply sensitivity analyses to assess robustness. Use tools like PRISMA for meta-analyses and R/Python for statistical modeling .

- Ethical Reporting : Adhere to ACS or RSC guidelines for spectral data reporting. Include raw datasets in supplementary materials to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.